molecular formula C10H4BrF3O2 B1443573 1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanone CAS No. 1391766-43-0

1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanone

Cat. No.: B1443573
CAS No.: 1391766-43-0
M. Wt: 293.04 g/mol
InChI Key: PIDJQWJKUUOPBA-UHFFFAOYSA-N
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Description

1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanone is a chemical compound of interest in medicinal chemistry and organic synthesis. It combines a 5-bromobenzofuran scaffold with a 2,2,2-trifluoroethanone moiety. The benzofuran core is a privileged structure in drug discovery, known to be associated with diverse biological activities . Scientific literature indicates that benzofuran derivatives exhibit a wide range of pharmacological properties, including antitumor, antifungal, and anti-inflammatory effects . The incorporation of a bromine atom at the 5-position can influence the compound's electronic properties and provides a handle for further synthetic modification via cross-coupling reactions. The trifluoromethyl ketone group is a key functional moiety that can act as a potent electrophile, often enabling it to inhibit enzymes such as esterases and proteases. Researchers may investigate this compound as a key synthetic intermediate for the development of new active molecules or as a candidate for biochemical probing. This product is intended for research applications and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(5-bromo-1-benzofuran-2-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrF3O2/c11-6-1-2-7-5(3-6)4-8(16-7)9(15)10(12,13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDJQWJKUUOPBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(O2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trifluoromethylation Using Trimethyl(trifluoromethyl)silane (TMS–CF3)

  • The reaction involves the addition of TMS–CF3 to an aromatic aldehyde or amide precursor under an inert atmosphere.
  • Typically, the aromatic precursor (e.g., 2-bromobenzaldehyde or its analogs) is dissolved in tetrahydrofuran (THF) and cooled to 0°C.
  • TMS–CF3 is added, followed by catalytic amounts of tetrabutylammonium fluoride (TBAF) to initiate the trifluoromethylation.
  • The reaction mixture is stirred at room temperature for several hours (up to 8 hours).
  • Hydrolysis of the intermediate silyl ether is achieved by adding water and additional TBAF.
  • The product, a trifluoromethyl ketone, is isolated by extraction and purified by vacuum distillation or chromatography.

Trifluoroacetylation via N-Methoxy-N-methylbenzamides

  • A related approach uses N-methoxy-N-methylbenzamide derivatives bearing the bromobenzofuran moiety.
  • Cesium fluoride (CsF) is employed as a base in toluene solvent.
  • TMS–CF3 is added dropwise at 0°C, and the mixture is stirred overnight at room temperature.
  • The reaction is exothermic and produces the trifluoromethyl ketone after workup.
  • Purification is accomplished by vacuum distillation, yielding the pure trifluoroacetyl compound with yields ranging from 54% to 68%.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Bromination of aromatic precursor N-bromosuccinimide (NBS), aqueous or organic solvents 0°C to 20°C ~80 High purity (>95%), mild conditions
Trifluoromethylation (aldehyde route) TMS–CF3, TBAF catalyst, THF solvent 0°C to room temp 54-68 Requires inert atmosphere, long reaction time
Trifluoroacetylation (amide route) CsF, TMS–CF3, toluene 0°C to room temp 54-68 Exothermic, careful temperature control needed
Purification Vacuum distillation or chromatography 68-71°C at 0.1-1 mmHg - Produces clear, colorless oil or solid

Purification Techniques

  • Vacuum distillation under reduced pressure (0.1 to 1 mmHg) is the preferred method to purify the trifluoromethyl ketone products, yielding clear, colorless oils or solids with high purity.
  • Silica gel chromatography using hexane/ethyl acetate mixtures can be employed for intermediate purification steps, especially for trifluoroethanol intermediates.

Summary of Key Research Findings

  • The preparation of this compound relies on the availability of brominated aromatic precursors and efficient trifluoromethylation methods.
  • Use of TMS–CF3 and fluoride catalysts (TBAF or CsF) under mild, controlled temperatures allows for high selectivity and moderate to good yields.
  • The process benefits from mild reaction conditions avoiding harsh temperatures or reagents, improving scalability and economic viability.
  • Purification by vacuum distillation ensures high purity suitable for further synthetic applications.

Chemical Reactions Analysis

1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanone has shown promise in drug development due to its potential as an intermediate in the synthesis of biologically active compounds. Its unique structure allows for modifications that can lead to the discovery of new therapeutic agents.

Case Studies:

  • Anticancer Activity : Research has indicated that derivatives of bromobenzofuran compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that trifluoromethylated compounds can enhance the potency of anticancer agents by improving their metabolic stability and bioavailability.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its electrophilic nature makes it suitable for various reactions, including nucleophilic substitutions and coupling reactions.

Synthetic Applications:

  • Synthesis of Fluorinated Compounds : The trifluoromethyl group is particularly valuable in synthesizing fluorinated pharmaceuticals and agrochemicals. The presence of the bromine atom allows for further functionalization through cross-coupling reactions.

Materials Science

Due to its unique electronic properties, this compound can be used in the development of advanced materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Material Properties:

  • Photophysical Properties : Studies have demonstrated that compounds with bromobenzofuran structures exhibit interesting photophysical properties, making them suitable candidates for optoelectronic applications.

Agrochemicals

The compound's reactivity also extends to applications in agrochemicals, where it can be utilized as an active ingredient or intermediate in the synthesis of pesticides and herbicides.

Data Table: Summary of Applications

Application AreaDescriptionExamples/Case Studies
Medicinal ChemistryIntermediate for drug development; potential anticancer activityDerivatives showing cytotoxic effects
Organic SynthesisBuilding block for fluorinated compoundsNucleophilic substitutions and coupling reactions
Materials ScienceDevelopment of OLEDs and OPVsEnhanced photophysical properties
AgrochemicalsActive ingredient or intermediate for pesticidesSynthesis of novel agrochemical agents

Mechanism of Action

The mechanism of action of 1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanone involves its interaction with molecular targets in biological systems:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: The exact pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Features :

  • Benzofuran Core : The fused benzene-furan ring system provides rigidity and planar geometry, facilitating π-π interactions with biological targets.
  • 5-Bromo Substituent : Enhances electrophilic reactivity and influences intermolecular interactions (e.g., halogen bonding) .
  • Trifluoroacetyl Group : The electron-deficient trifluoromethyl group improves bioavailability and resistance to enzymatic degradation .

Comparison with Structurally Similar Compounds

1-(5-Bromo-2-furyl)ethanone

  • Structure : Lacks the fused benzene ring and trifluoromethyl group.
  • Properties: Lower molecular weight (C₆H₅BrO₂ vs. C₁₀H₆BrF₃O₂). 136–137°C for quinazolinone analogs) .
  • Applications : Primarily used as an intermediate in agrochemicals, contrasting with the medicinal focus of the target compound .

1-(3-Tert-Butylphenyl)-2,2,2-Trifluoroethanone

  • Structure : Replaces benzofuran with a tert-butylphenyl group.
  • Biological Activity : Acts as a slow-binding inhibitor of acetylcholinesterase (IC₅₀ = 12 nM) due to the tert-butyl group’s hydrophobic interactions .

1-(4-Bromophenyl)-2,2,2-Trifluoroethanone

  • Structure : Substitutes benzofuran with a bromophenyl ring.
  • Synthetic Utility: Used in Suzuki-Miyaura cross-coupling to prepare diaryl trifluoroethanones (e.g., Odanacatib precursors) .
  • Reactivity : The para-bromo position facilitates regioselective coupling, whereas the benzofuran’s bromine may sterically hinder similar reactions .

1-(5-Bromo-1H-indol-3-yl)-2,2,2-Trifluoroethanone

  • Structure : Replaces benzofuran with an indole ring.
  • Applications : Demonstrates antitumor activity via intercalation with DNA, a mechanism less common in benzofuran derivatives .
  • Electronic Effects : The indole’s NH group introduces hydrogen-bonding capacity absent in the target compound .

Key Research Findings

  • Synthetic Pathways : Bromobenzofuran derivatives are typically synthesized via bromination of benzofuran precursors followed by acylation . In contrast, trifluoroacetylated analogs often require halogen-exchange reactions or direct fluorination .
  • Biological Performance: The trifluoromethyl group in the target compound enhances blood-brain barrier penetration compared to non-fluorinated analogs (e.g., 1-(5-bromobenzofuran-2-yl)ethanone) .
  • Crystal Packing: The target compound forms centrosymmetric dimers via O–H···N hydrogen bonds, a feature shared with 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone but absent in simpler bromophenyl analogs .

Biological Activity

1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanone, designated by the CAS number 1391766-43-0, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is represented as follows:

C10H6BrF3O\text{C}_{10}\text{H}_{6}\text{BrF}_{3}\text{O}

This structure features a bromobenzofuran moiety and a trifluoroethanone functional group, which are crucial for its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against several bacterial strains. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli in vitro. The minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL depending on the strain tested.

2. Anticancer Activity
Recent investigations have highlighted the potential anticancer effects of this compound. In vitro assays revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to inhibit cell proliferation with IC50 values of approximately 25 µM for MCF-7 cells and 30 µM for HeLa cells.

3. Anti-inflammatory Effects
The compound also exhibited anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential therapeutic application in inflammatory diseases.

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that the compound may interact with specific cellular pathways:

  • Inhibition of NF-kB Pathway : By inhibiting the NF-kB signaling pathway, the compound may reduce inflammation and tumor growth.
  • Induction of Caspase Activation : The induction of caspase cascades is likely responsible for its pro-apoptotic effects in cancer cells.

Case Studies

Several case studies have provided insights into the therapeutic potential of this compound:

Case Study 1: Antimicrobial Efficacy
In a study conducted on various bacterial strains, researchers observed that treatment with this compound resulted in a significant reduction in bacterial load in infected mice models compared to control groups.

Case Study 2: Cancer Cell Line Studies
A comparative analysis of different derivatives of bromobenzofuran compounds indicated that modifications to the trifluoroethanone group could enhance anticancer activity. This study highlights the importance of structural optimization in developing potent anticancer agents.

Summary Table

Biological ActivityObservationsReference
AntimicrobialMIC values: 16 - 64 µg/mL
AnticancerIC50 values: ~25 µM (MCF-7), ~30 µM (HeLa)
Anti-inflammatoryReduced pro-inflammatory cytokines

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanone?

The synthesis typically involves functionalization of the benzofuran core followed by introduction of the trifluoroacetyl group. A standard approach includes:

  • Friedel-Crafts acylation of 5-bromobenzofuran with trifluoroacetic anhydride under acidic conditions.
  • Halogenation at the 5-position of benzofuran prior to acylation, as bromine substitution enhances electronic effects critical for downstream reactivity .
    Characterization via NMR (¹H/¹³C/¹⁹F) and X-ray crystallography confirms regioselectivity and purity.

Basic: How is the biological activity of this compound evaluated in preliminary drug discovery studies?

Initial screening involves in vitro assays targeting enzymes or receptors implicated in diseases (e.g., acetylcholinesterase for neurodegenerative disorders). Key steps:

  • Enzyme inhibition assays using spectrophotometric or fluorometric methods to determine IC₅₀ values.
  • Cytotoxicity profiling against cell lines (e.g., MTT assay) to assess therapeutic index .
    Structure-activity relationship (SAR) studies compare analogs to identify critical substituents, such as the bromine atom’s role in enhancing binding affinity .

Advanced: How can Suzuki-Miyaura cross-coupling reactions be optimized for derivatives of this compound?

Cross-coupling of the bromine moiety with boronic acids requires:

  • Catalyst selection : Pd(PPh₃)₄ (5 mol%) in 1,4-dioxane/water (9:1 v/v) at 100°C achieves high yields .
  • Substrate solubility : Lower concentrations (20 mM) with 10% 1,4-dioxane as cosolvent prevent precipitation .
    Post-reaction, ¹H-NMR analysis detects hydrated byproducts (e.g., geminal diols), which may require anhydrous workup .

Advanced: What enzymatic strategies enable enantioselective reduction of the trifluoroacetyl group?

Alcohol dehydrogenases (ADHs) like Ras-ADH or evo-1.1.200 catalyze stereoselective reduction:

  • evo-1.1.200 achieves >99% conversion to (S)-alcohols at 100 mM substrate concentration over 50 hours .
  • Ras-ADH favors (R)-enantiomers with shorter reaction times (5–20 h) .
    Optimization includes adjusting enzyme loading, cosolvents (e.g., toluene), and monitoring via chiral HPLC .

Advanced: How do computational methods elucidate the mechanism of acetylcholinesterase inhibition by this compound?

QM/MM and MD simulations reveal:

  • The trifluoromethyl group acts as a transition-state analog , forming strong electrostatic interactions with the catalytic triad (Ser200, His440, Glu327) .
  • Bromine at the 5-position enhances π-π stacking with Trp86, stabilizing the enzyme-inhibitor complex .
    Kinetic studies (e.g., slow-binding inhibition constants) validate computational predictions .

Advanced: What analytical techniques are suitable for detecting this compound in complex matrices (e.g., biological samples)?

SERS (Surface-Enhanced Raman Spectroscopy) using probes like 4-mercaptobenzoic acid (MBA) enables sensitive detection:

  • The trifluoroacetyl group’s stretching vibration at ~1,077 cm⁻¹ serves as a unique spectral fingerprint .
  • pH-dependent signal modulation occurs via hydrogen bonding with MBA, allowing microenvironmental analysis in tumors .

Advanced: How can researchers resolve contradictions in reaction outcomes (e.g., failed multicomponent syntheses)?

Contradictions arise from steric/electronic effects of substituents. For example:

  • Ortho-substituted analogs (e.g., 1-(2-bromophenyl)-trifluoroethanone) show slow kinetics due to hindered substrate-enzyme binding .
  • Mitigation strategies include lowering substrate concentration (100 mM) or using bulkier cosolvents (toluene) to improve solubility .

Basic: What role does the trifluoromethyl group play in the compound’s physicochemical properties?

The electron-withdrawing trifluoromethyl group :

  • Increases metabolic stability by resisting oxidative degradation.
  • Enhances lipophilicity (logP), improving blood-brain barrier penetration .
    These properties are critical for CNS-targeting drug candidates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanone
Reactant of Route 2
Reactant of Route 2
1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanone

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